Lipophilicity (clogP) Differentiation: 4-Acetylphenyl vs. 4-Ethoxyphenyl Analog for Membrane Permeability Optimization
The target compound bearing a 4-acetylphenyl substituent (clogP = 1.66) is approximately 0.6 log units less lipophilic than the structurally analogous 4-ethoxyphenyl variant (clogP ≈ 2.26, computed for N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide). This difference reflects the replacement of the ethoxy (–OCH₂CH₃) group with the more polar acetyl (–COCH₃) moiety, which introduces a carbonyl oxygen capable of acting as an additional hydrogen-bond acceptor [1]. In drug discovery contexts, a clogP shift of this magnitude can correspond to a measurable change in passive membrane permeability and aqueous solubility, as guided by Lipinski's and Veber's rules [2].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.66 |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide; clogP ≈ 2.26 (computed value) |
| Quantified Difference | ΔclogP ≈ –0.6 (target compound is less lipophilic) |
| Conditions | In silico computation using fragment-based clogP prediction method; values sourced from ECBD/Sildrug database [1] |
Why This Matters
A lower clogP translates to improved aqueous solubility and potentially reduced non-specific protein binding, making this compound preferable for assays requiring higher free fraction concentrations or where lipophilicity-driven off-target effects are a concern.
- [1] Sildrug ECBD Database. Computed clogP values for N-(4-acetylphenyl)- and N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide. Institute of Biochemistry and Biophysics, PAS. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3–26. View Source
